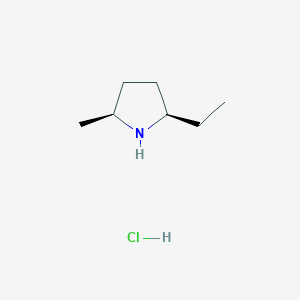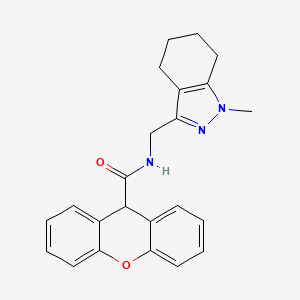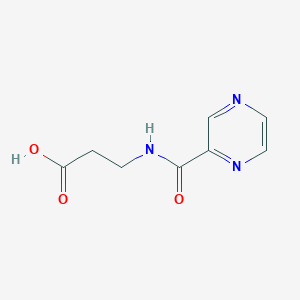![molecular formula C10H11FN2OS B2362922 N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide CAS No. 2093466-34-1](/img/structure/B2362922.png)
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide, also known as BMS-986177, is a small molecule drug that has gained attention for its potential therapeutic applications. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promise in treating various conditions such as rheumatoid arthritis, B-cell malignancies, and autoimmune disorders.
Mecanismo De Acción
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), an enzyme that plays a key role in the activation of B cells and other immune cells. By blocking BTK, N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide can reduce inflammation and prevent the activation of immune cells that contribute to disease progression.
Biochemical and Physiological Effects:
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and decrease the activation of immune cells such as B cells and T cells. This can lead to a reduction in inflammation and tissue damage, as well as improvements in disease symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has shown promising results in preclinical studies for various therapeutic applications. However, there are also limitations to its use, including potential toxicity and side effects, as well as the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for research on N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide. One area of focus could be on its potential use in combination with other drugs for the treatment of various diseases. Another area of research could be on the development of more potent and selective BTK inhibitors that can provide greater therapeutic benefits with fewer side effects. Finally, further studies will be needed to determine the safety and efficacy of N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide in humans, and to explore its potential for use in a wide range of therapeutic applications.
Métodos De Síntesis
The synthesis of N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide involves a multi-step process that begins with the reaction of 3-fluorothiophene-2-carboxylic acid with 1-bromo-2-methylpropane to form the corresponding ester. The ester is then treated with sodium hydroxide to generate the carboxylic acid, which is subsequently converted to the corresponding acid chloride. The acid chloride is then reacted with N-(1R)-cyano-2-methylpropylamine to yield the final product.
Aplicaciones Científicas De Investigación
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of rheumatoid arthritis, with significant reductions in inflammation and joint damage observed in animal models. It has also been shown to be effective in treating B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. In addition, N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide has shown potential in treating autoimmune disorders such as lupus and multiple sclerosis.
Propiedades
IUPAC Name |
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2OS/c1-6(2)8(5-12)13-10(14)9-7(11)3-4-15-9/h3-4,6,8H,1-2H3,(H,13,14)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFIZEMBBMONBM-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1=C(C=CS1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C#N)NC(=O)C1=C(C=CS1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)


![8-(4-Ethoxybenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2362849.png)
![Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2362850.png)


![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2362856.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2362857.png)
![[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2362858.png)
![2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2362859.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2362861.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2362862.png)